Product packaging for 2,3,5-Tribromo-6-chloropyridine(Cat. No.:)

2,3,5-Tribromo-6-chloropyridine

Cat. No.: B14773303
M. Wt: 350.23 g/mol
InChI Key: VHSXWNAZYKVQRS-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-6-chloropyridine is a polyhalogenated pyridine derivative that serves as a valuable synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its structure, featuring multiple halogen substituents, makes it a versatile precursor for selective cross-coupling reactions and further functionalization, enabling the construction of complex molecules. Polyhalogenated pyridines analogous to this compound are frequently employed in the development of pharmaceutical candidates, agrochemicals, and functional materials, where the pyridine core acts as a key pharmacophore or structural element . The distinct reactivity of the bromine and chlorine atoms allows for sequential and site-specific modifications under controlled conditions. This compound is provided exclusively for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HBr3ClN B14773303 2,3,5-Tribromo-6-chloropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HBr3ClN

Molecular Weight

350.23 g/mol

IUPAC Name

2,3,5-tribromo-6-chloropyridine

InChI

InChI=1S/C5HBr3ClN/c6-2-1-3(7)5(9)10-4(2)8/h1H

InChI Key

VHSXWNAZYKVQRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)Cl)Br

Origin of Product

United States

Elucidating Chemical Reactivity and Mechanistic Transformations of 2,3,5 Tribromo 6 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying electron-deficient aromatic systems like pyridines. youtube.comyoutube.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. wikipedia.org For halogenated pyridines, the reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the halogen, forming a negatively charged intermediate known as the Meisenheimer complex. youtube.com Aromaticity is then restored by the elimination of the halide ion. youtube.com

Site-Selectivity in Competitive Halogen Displacement on Polyhalogenated Pyridines (Bromine vs. Chlorine vs. Other Halogens)

In polyhalogenated pyridines, the site of nucleophilic attack is determined by the nature and position of the halogen atoms. The general reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step. nih.gov This is often referred to as the "element effect". nih.gov However, the electronic properties of the pyridine (B92270) ring play a crucial role in directing the substitution.

The positions ortho (C2/C6) and para (C4) to the ring nitrogen are the most electron-deficient and therefore the most susceptible to nucleophilic attack. youtube.comstackexchange.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. youtube.comstackexchange.com Substitution at the meta (C3/C5) positions is significantly slower as the negative charge cannot be delocalized onto the nitrogen. youtube.com

In the case of 2,3,5-tribromo-6-chloropyridine, the competition between the displacement of bromine and chlorine atoms is a key consideration. While chlorine is generally a better leaving group than bromine in many SNAr reactions, the position on the pyridine ring is a more dominant factor. The C6 position, being ortho to the nitrogen, is highly activated towards nucleophilic attack. Therefore, the displacement of the chlorine atom at C6 is expected to be favored over the bromine atoms at C3 and C5. The bromine at C2 would also be in an activated position, but the chlorine at C6 is electronically more activated.

Mechanistic Investigations of SNAr Pathways in Halogenated Pyridines (e.g., Addition-Elimination)

The predominant mechanism for SNAr reactions in halogenated pyridines is the addition-elimination pathway. youtube.comyoutube.com This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the halogen, breaking the aromatic π-system and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. youtube.com The stability of this intermediate is a key factor in determining the reaction rate. For pyridines, the ability of the nitrogen atom to bear a negative charge in the resonance structures for ortho and para attack significantly lowers the activation energy for these pathways. youtube.comstackexchange.com

Elimination of the leaving group: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion. youtube.com The rate of this step depends on the leaving group's ability to depart.

Computational studies and kinetic experiments have provided detailed insights into this mechanism. For instance, studies on N-methylpyridinium ions have shown that the mechanism can be complex, with the rate-determining step sometimes being the deprotonation of the addition intermediate, especially with amine nucleophiles. nih.gov

Key Steps in the Addition-Elimination Mechanism of SNAr Reactions
StepDescriptionKey Factors
Nucleophilic AttackThe nucleophile adds to the electron-deficient carbon of the pyridine ring.Nucleophile strength, electrophilicity of the carbon atom.
Formation of Meisenheimer ComplexA resonance-stabilized anionic intermediate is formed.Stabilization of the negative charge by the ring and substituents.
Elimination of Leaving GroupThe halide ion is expelled, restoring the aromaticity of the ring.Leaving group ability of the halogen.

Influence of Nucleophile and Reaction Conditions on SNAr Outcomes

The outcome of SNAr reactions on polyhalogenated pyridines is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. The type of nucleophile can also influence the regioselectivity of the reaction. For example, hard nucleophiles may favor reaction at a different site than soft nucleophiles. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. youtube.comyoutube.com

Reaction Conditions:

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially for less reactive substrates or weaker nucleophiles. nih.gov

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMSO or DMF are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Base: In reactions involving nucleophiles that are weak acids (e.g., alcohols, amines), a base is often added to deprotonate the nucleophile and increase its nucleophilicity. rsc.org

For this compound, carefully controlling the reaction conditions and the choice of nucleophile would be crucial for achieving selective substitution at a desired position. For instance, using a sterically hindered nucleophile might favor attack at the less hindered C6 position over the C2 position.

Organometallic Reactivity and Cross-Coupling Processes

The halogen atoms on this compound serve as valuable handles for a variety of organometallic transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized pyridine derivatives.

Formation and Reactivity of Organometallic Intermediates (e.g., Lithiation, Grignard Reagents, Metal-Halogen Exchange)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is commonly achieved using organolithium reagents or by forming Grignard reagents.

Lithiation: The reaction of an aryl halide with an organolithium reagent, typically n-butyllithium or t-butyllithium, can result in a lithium-halogen exchange. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org For this compound, treatment with an alkyllithium reagent at low temperatures would likely lead to selective exchange at one of the bromine atoms, as bromine undergoes exchange more readily than chlorine. The position of lithiation can be influenced by directing groups or by the inherent acidity of the ring protons. nih.gov However, in some cases, direct deprotonation (lithiation) can compete with metal-halogen exchange, especially with superbases. nih.govresearchgate.net

Grignard Reagents: Grignard reagents (RMgX) are formed by the reaction of an organic halide with magnesium metal. sigmaaldrich.com These reagents are highly reactive and can participate in a variety of subsequent reactions. The formation of a Grignard reagent from this compound would likely occur at one of the bromine positions.

The resulting organometallic intermediates (lithiated pyridines or Grignard reagents) are powerful nucleophiles and can be reacted with a wide range of electrophiles to introduce new functional groups onto the pyridine ring.

Formation and Reactivity of Organometallic Intermediates
IntermediateFormation MethodKey Reactivity
Organolithium CompoundReaction with an alkyllithium reagent (e.g., n-BuLi) via metal-halogen exchange. wikipedia.orgActs as a strong nucleophile and base; reacts with various electrophiles.
Grignard ReagentReaction with magnesium metal. sigmaaldrich.comStrongly nucleophilic; used in reactions with carbonyls and other electrophiles. sigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. libretexts.orgnih.gov These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For a polyhalogenated substrate like this compound, the selectivity of palladium-catalyzed cross-coupling reactions is governed by the relative reactivity of the C-X bonds. The general order of reactivity for oxidative addition to a palladium(0) complex is C-I > C-Br > C-Cl. libretexts.org This selectivity allows for the stepwise functionalization of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is a versatile method for forming C-C bonds.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner.

Heck Coupling: This reaction involves the coupling of an alkene with an aryl or vinyl halide.

Buchwald-Hartwig Amination: This is a method for forming C-N bonds by coupling an amine with an aryl halide.

C-O Cross-Coupling: This reaction allows for the formation of ethers by coupling an alcohol with an aryl halide. nih.gov

In the context of this compound, the bromine atoms would be expected to react preferentially over the chlorine atom in palladium-catalyzed cross-coupling reactions. This provides a strategic advantage for selectively introducing substituents at the 2, 3, or 5-positions while leaving the chlorine at the 6-position intact for subsequent transformations. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to control the selectivity and efficiency of the coupling process.

Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersBond Formed
Suzuki-Miyaura CouplingOrganic Halide + Organoboron ReagentC-C
Stille CouplingOrganic Halide + Organotin ReagentC-C
Heck CouplingOrganic Halide + AlkeneC-C
Buchwald-Hartwig AminationOrganic Halide + AmineC-N
C-O Cross-CouplingOrganic Halide + AlcoholC-O

Copper-Catalyzed Reactions in Polyhalogenated Pyridine Chemistry

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed systems in the chemistry of polyhalogenated pyridines. Historically, copper-catalyzed Ullmann-type reactions required harsh conditions. mdpi.com However, modern copper catalysis has seen significant advancements, enabling C-N and C-O bond formation under milder conditions. mdpi.com

Copper catalysts can be particularly useful for the amination of aryl halides. mdpi.com For example, copper(II) complexes with pyridine-based polydentate ligands have been shown to be efficient and reusable catalysts for C-N bond-forming reactions under mild, and in some cases, solvent-free conditions. nih.gov Copper(I) iodide complexes with substituted pyridines have also been studied for their reactivity and potential in ligand exchange reactions. These copper-catalyzed systems can provide different reactivity and selectivity profiles compared to their palladium counterparts, expanding the synthetic toolbox for the functionalization of molecules like this compound.

Reductive Transformations: Hydro-dehalogenation Pathways

The reductive transformation of halogenated pyridines, a process known as hydro-dehalogenation, is a critical pathway for the degradation and detoxification of these compounds. This process involves the replacement of a halogen atom with a hydrogen atom. While specific studies on this compound are not extensively detailed in the provided search results, the principles of hydro-dehalogenation can be understood from research on related polychlorinated and polybrominated compounds.

Catalytic hydro-dehalogenation is a prominent method for the reduction of halogenated pyridines. This process often employs transition metal catalysts. For instance, rhodium-based catalysts have been shown to be effective in the 1,2-hydroboration of pyridines, which is a type of reductive transformation. uni-regensburg.de The use of bimetallic nanoparticles, such as palladium-doped nanoscale zerovalent iron (nZVI/Pd), has demonstrated high efficiency in the dehalogenation of polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). nih.govrsc.org In these systems, a galvanic couple between the two metals often enhances the rate of corrosion of the more active metal (like iron), which in turn facilitates the reductive dehalogenation. nih.gov The reaction mechanism is suggested to involve H-atom transfer. nih.gov

The selectivity of hydro-dehalogenation can be influenced by several factors, including the type of halogen and its position on the pyridine ring. For example, in studies with nZVI/Pd, there is a preferential removal of para-halogens in both PBDEs and PCBs. nih.gov However, the presence of an oxygen atom in PBDEs appears to activate meta-halogens for removal. nih.gov Steric hindrance is a significant factor, with ortho-halogens being the most difficult to remove. nih.gov

Reductive transformations can also be achieved through electrochemical methods. The electrolytic reduction of halogenated pyridines can be a highly selective process. For certain halogenated pyridines, electrolytic reduction specifically replaces the halogen at the 4-position with hydrogen. google.com This process is typically carried out in an electrolysis cell with a suitable solvent and electrolyte. google.com The efficiency and selectivity of the reaction can be influenced by factors such as current density and temperature. google.com

Microbial degradation can also lead to reductive dechlorination. For instance, the degradation of 3,5,6-trichloro-2-pyridinol (B117793) has been shown to produce reductive dechlorination metabolites like 5,6-dichloro-2-pyridinol and 6-chloro-2-pyridinol. researchgate.net

Table 1: Examples of Reductive Transformation Methods for Halogenated Aromatic Compounds

Transformation MethodCatalyst/ConditionsSubstrate ExamplesKey Findings
Catalytic HydroborationRhodium-based catalystsPyridines, QuinolinesAchieves regioselective 1,2-hydroboration. uni-regensburg.de
Catalytic DehalogenationnZVI/PdPBDEs, PCBsPreferential removal of para-halogens; steric hindrance affects ortho-halogens. nih.govrsc.org
Electrochemical ReductionElectrolysis cellHalogenated PyridinesCan be highly selective for specific halogen positions (e.g., 4-position). google.com
Microbial DegradationCupriavidus sp.3,5,6-trichloro-2-pyridinolProduces reductively dechlorinated metabolites. researchgate.net

Oxidative Transformations

The oxidative transformation of halogenated pyridines is a less commonly detailed reaction pathway compared to reductive processes. However, some insights can be gleaned from the broader chemistry of pyridines and their derivatives. Strong oxidizing agents can lead to the degradation of the pyridine ring. youtube.com For instance, nicotinic acid was historically prepared by the oxidation of nicotine (B1678760) with nitric acid. youtube.com The presence of strong oxidizing reagents can also cause the oxidative degradation of alkyl groups attached to the pyridine ring. youtube.com

In some cases, halogenation reactions themselves are oxidative processes. For example, oxidative halogenation is a method used for the synthesis of halogenated pyridines. youtube.com Furthermore, pyridine N-oxides can be used in halogen-catalyzed oxidation reactions, such as the oxidation of isonitriles to isocyanates. acs.org

Electrochemical methods can also be employed for oxidative transformations. Electrochemical oxidation has been used for clean halogenation of various organic compounds, including heteroarenes like imidazo[1,2-a]pyridines, without the need for metal catalysts or external oxidants. nih.gov

Photochemical Reactions of Halogenated Pyridines

Photochemical reactions, or photolysis, represent a significant degradation pathway for halogenated pyridines in the environment. These reactions are initiated by the absorption of light, typically in the ultraviolet (UV) spectrum, which leads to the transformation of the molecule.

The photodegradation of halogenated pyridines can be quite rapid under UV light. For example, 2-chloropyridine (B119429) has been shown to degrade quickly under UV irradiation, with half-lives in the range of minutes. researchgate.net The kinetics of this photodegradation often follow first-order reaction rates. researchgate.net The efficiency of photodegradation can be influenced by factors such as the initial concentration of the substrate, temperature, and the volume of the solution. researchgate.net

Photodegradation can proceed through direct photolysis, where the molecule itself absorbs the light, or indirect photoreactions. mdpi.com The process often leads to the formation of various intermediate products. In the case of 2-chloropyridine, identified intermediates include 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov It is important to note that some of these intermediates can be more genotoxic than the parent compound. nih.gov

The presence of other substances can influence the photochemical process. For instance, laser photolysis studies of chromium(III) porphyrins with axial pyridines have shown that the photoinduced dissociation of pyridine can be affected by the presence of water and the formation of hydrogen bonds. acs.org

Table 2: Photodegradation of 2-chloropyridine

ParameterFindingReference
Degradation Rate Rapid under UV light (half-lives of 2.37–3.81 min). researchgate.net
Kinetics First-order with respect to substrate concentration. researchgate.net
Influencing Factors Temperature, initial concentration, liquid volume. researchgate.net
Intermediate Products 1H-pyrrole-2-carboxaldehyde, 6-chloro-2-pyridinecarboxylic acid, 2,3-dichloropyridine, 2-pyridinecarbonitrile. nih.gov
Toxicity of Intermediates Some intermediates can exhibit higher genotoxicity than the parent compound. nih.gov

Electrochemical Studies and Transformations of Halogenated Pyridines

Electrochemical methods provide a powerful tool for both studying the redox properties of halogenated pyridines and for inducing their transformation. These techniques involve the use of an electric current to drive chemical reactions.

Electrochemical reduction is a key transformation pathway for halogenated pyridines. As mentioned in the reductive transformations section, the electrolytic reduction of certain halogenated pyridines can selectively replace a halogen atom at a specific position (e.g., the 4-position) with hydrogen. google.com The design of the electrolysis cell and the reaction conditions, such as temperature and current density, are crucial for achieving the desired degree of reduction and minimizing by-products. google.com

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of compounds. It can provide information about the reduction and oxidation potentials of a substance. Studies on various halogenated aromatic compounds have been conducted using different electrode materials like glassy carbon and silver. researchgate.net Silver electrodes, in particular, have shown significant electrocatalytic activity for the reduction of many organic halides. researchgate.net The electrochemical reduction of different aromatic bromides has been investigated at various bulk electrodes. researchgate.net

The electrochemical hydrogenation of pyridines to produce piperidines has also been explored as a more sustainable alternative to traditional thermochemical methods. nih.gov This can be achieved using an anion-exchange membrane (AEM) electrolyzer with a catalyst such as carbon-supported rhodium. nih.gov

Electrochemical methods can also be applied for oxidative reactions. For instance, electrochemical oxidation has been utilized for the halogenation of heterocycles like imidazo[1,2-a]pyridines in a clean process that avoids the use of metal catalysts and external oxidants. nih.gov The proposed mechanism for C-H chlorination involves the anodic oxidation of the chloride ion to generate a chlorine radical. nih.gov

Strategic Derivatization and Applications of 2,3,5 Tribromo 6 Chloropyridine in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

As a polyhalogenated pyridine (B92270), 2,3,5-Tribromo-6-chloropyridine is structurally primed to serve as a versatile scaffold for constructing complex molecules. Its four distinct halogen attachment points, with varying reactivities, theoretically permit a programmed, stepwise introduction of different substituents.

Synthesis of Substituted Pyridine Derivatives and Analogs

The synthesis of highly substituted pyridines is of great interest due to their prevalence in pharmaceuticals and functional materials. The multiple bromine atoms on this compound could be selectively replaced through various cross-coupling reactions. Based on studies of similar molecules like 3,4,5-tribromo-2,6-dimethylpyridine, one can infer a reactivity hierarchy. nih.gov A Suzuki-Miyaura coupling, for instance, could be performed sequentially. By controlling the stoichiometry of the boronic acid and the reaction conditions, it would be possible to replace one, two, or all three bromine atoms with new aryl or alkyl groups, leaving the more robust C-Cl bond available for a final, different coupling reaction. This stepwise approach would grant access to a wide array of polysubstituted pyridine analogs that would be difficult to synthesize otherwise.

Preparation of Macrocyclic Systems Incorporating Pyridine Scaffolds

The synthesis of macrocycles from perhalogenated heteroaromatic building blocks is a known strategy. nih.gov In principle, this compound could be reacted with difunctional nucleophiles (e.g., diamines, diols, or dithiols) to form macrocyclic structures. For example, reaction with a long-chain diamine under conditions favoring intramolecular cyclization could lead to the formation of a pyridine-containing macrocycle, with the remaining halogen atoms available for further functionalization to tune the macrocycle's properties, such as its ability to complex ions. rsc.org

Formation of Dendrimers and Supramolecular Aggregates

Dendrimers and other supramolecular structures often rely on core molecules with multiple reactive sites. This compound, with its four potential reaction sites, could theoretically act as a fourth-generation branching point or as a peripheral functionalizing agent. For instance, after replacing the bromine atoms with suitable groups, the remaining chlorine could be used to attach the entire pyridine unit to the surface of a growing dendrimer. Research on functionalizing PETIM dendrimers with pyridoneimine moieties demonstrates the general viability of incorporating pyridine-based units into such large, complex structures. acs.org

Role in C-C and C-N Bond Formation in Complex Organic Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The presence of both bromine and chlorine on the pyridine ring allows for chemoselective couplings.

C-C Bond Formation: The Suzuki-Miyaura reaction is a premier method for creating C-C bonds. libretexts.org With this compound, the three C-Br bonds would be the preferred sites for Suzuki coupling over the C-Cl bond. This allows for the selective introduction of up to three different aryl or vinyl groups. A researcher could, for example, introduce a specific functional group at the C5 position, followed by a different group at the C3 position, and so on, by carefully choosing catalysts and conditions.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Similar to C-C coupling, this reaction would preferentially occur at the C-Br positions of this compound. This would enable the synthesis of various amino-pyridine derivatives, which are important pharmacophores. The ability to sequentially add different amines would provide a pathway to complex, unsymmetrically substituted polyaminopyridines.

The table below illustrates the hypothetical sequential functionalization of this compound based on the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions.

StepReaction TypeReactive Site(s)Reagent ExampleHypothetical Product
1Suzuki-Miyaura CouplingC5-Br1 eq. Phenylboronic Acid2,3-Dibromo-6-chloro-5-phenylpyridine
2Buchwald-Hartwig AminationC3-Br1 eq. Morpholine2-Bromo-6-chloro-3-morpholino-5-phenylpyridine
3Sonogashira CouplingC2-Br1 eq. Trimethylsilylacetylene6-Chloro-3-morpholino-5-phenyl-2-(trimethylsilylethynyl)pyridine
4Stille CouplingC6-Cl1 eq. Tributyl(vinyl)stannane3-Morpholino-5-phenyl-2-(trimethylsilylethynyl)-6-vinylpyridine

This table is a theoretical representation and is not based on published experimental results for this compound.

Development of Specialized Pyridine-Derived Reagents

Once functionalized, derivatives of this compound could serve as specialized reagents themselves. For example, by attaching phosphine (B1218219) ligands to the pyridine ring via the methods described above, new, sterically, and electronically tuned ligands for catalysis could be developed. Similarly, attaching chromophores could lead to new dyes or sensory molecules. The initial polyhalogenated structure provides a platform from which a vast number of such specialized reagents could theoretically be derived.

Advanced Spectroscopic and Computational Elucidation of 2,3,5 Tribromo 6 Chloropyridine

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for determining the molecular architecture of compounds like 2,3,5-Tribromo-6-chloropyridine. Each method provides unique insights into the connectivity, mass, and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Pyridines (e.g., ¹H, ¹³C, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like this compound, which has only one proton, ¹H NMR would be of limited but specific use. It would be expected to show a single signal for the hydrogen atom at the C4 position. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing halogen atoms.

¹³C NMR spectroscopy, however, would be more informative, providing signals for each of the five carbon atoms in the pyridine (B92270) ring. The chemical shifts would be significantly affected by the attached halogens (Br and Cl), leading to a distinct spectral pattern that can be compared with data from similar compounds. For instance, the ¹³C NMR data for a related compound, 2,3,6-trichloropyridine, shows distinct signals for its carbon atoms, which helps in its structural confirmation. nih.gov

Multinuclear NMR, such as ¹⁵N NMR, could also be employed to probe the electronic environment of the nitrogen atom within the pyridine ring, offering further structural clues.

Table 1: Representative NMR Data for Analogous Halogenated Pyridines

CompoundNucleusChemical Shift (ppm)Solvent
2-Chloropyridine (B119429)¹H8.39, 7.64, 7.32, 7.23CDCl₃
2-Bromo-6-chloropyridine---No data available in search results---
2,3-Dibromo-5-chloropyridine¹HSpectral data available but specific shifts not detailed in search results chemicalbook.com---
2,3,5-Trichloropyridine (B95902)¹³CSpectral data mentioned but not detailed in search results nih.gov---

This table presents data for analogous compounds to illustrate the principles of NMR spectroscopy for halogenated pyridines, as specific data for this compound was not found in the search results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis of Halogenated Compounds

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of bromine and chlorine.

Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), while bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). A molecule containing three bromine atoms and one chlorine atom will exhibit a unique and complex isotopic cluster in its mass spectrum. This pattern serves as a definitive fingerprint for the number of each halogen atom present.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For this compound (C₅HBr₃ClN), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds. The C-H stretching and bending vibrations, C=C and C=N ring stretching vibrations, and C-Cl and C-Br stretching vibrations would appear at specific frequencies. For example, IR spectra of related compounds like 2-chloropyridine and 3-chloropyridine (B48278) are well-documented in the NIST Chemistry WebBook. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a halogenated pyridine would typically show absorption bands corresponding to π → π* and n → π* transitions of the aromatic system. The position and intensity of these bands are influenced by the nature and position of the substituents on the pyridine ring.

Computational Chemistry and Theoretical Studies

Computational methods complement experimental data by providing theoretical insights into the structure and reactivity of molecules.

Electronic Structure Analysis and Molecular Topology

Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model the electronic structure of this compound. Such calculations can predict its geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.

Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) and the electrostatic potential surface can provide valuable information about the molecule's reactivity and intermolecular interaction sites. The topological analysis of the electron density can reveal the nature of the chemical bonds within the molecule. PubChem provides computed properties, including descriptors like the XLogP3 (a measure of hydrophobicity) and topological polar surface area, for analogous compounds such as 2,3,5-trichloropyridine and 2,3,5-tribromopyridine. nih.govnih.gov These computational tools allow for a deeper understanding of the molecule's intrinsic properties even in the absence of extensive experimental data.

Elucidation of Reaction Mechanisms and Transition States (e.g., SNAr pathways, Cross-Coupling)

The reactivity of this compound is dominated by two primary reaction classes: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Computational chemistry, particularly Density Functional Theory (DFT), is crucial for elucidating the intricate mechanisms and transition states involved. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways:

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2, C4, C6). pearson.com In this compound, the powerful inductive electron-withdrawing effects of four halogen substituents dramatically enhance the ring's electrophilicity, making it highly susceptible to SNAr reactions.

The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is key to the reaction's feasibility. The nitrogen atom and electron-withdrawing groups help to delocalize the negative charge, stabilizing the transition state and the intermediate. researchgate.net For a nucleophile attacking this compound, the primary competition would be between substitution at the C-2 (bromo) and C-6 (chloro) positions, as both are highly activated by the ring nitrogen. DFT calculations can model the Gibbs free energy profile for these pathways, identifying the transition states and determining which position is kinetically favored for substitution. researchgate.net

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental methods for forming new carbon-carbon and carbon-nitrogen bonds on halogenated pyridines. wikipedia.orgresearchgate.net The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

For this compound, regioselectivity is a significant challenge. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the first and often rate-determining step. Generally, the reactivity of carbon-halogen bonds for oxidative addition follows the trend C-I > C-Br > C-Cl. researchgate.netnih.gov This intrinsic reactivity suggests that a cross-coupling reaction would preferentially occur at one of the C-Br positions (C-2, C-3, or C-5) over the C-Cl position (C-6). However, the electronic environment of each position and the specific ligands used on the palladium catalyst can dramatically alter this selectivity. nih.govmdpi.com For instance, bulky N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can direct the reaction to a less sterically hindered position, sometimes overriding the innate bond reactivity. nih.govorganic-chemistry.org

Prediction of Reactivity and Selectivity in Chemical Transformations

Predicting the outcome of reactions on a polyfunctionalized molecule like this compound is a complex task where computational chemistry provides essential insights.

Computational Modeling for SNAr:

To predict the most likely site for nucleophilic attack, computational models are employed to analyze the molecule's electronic structure. wuxiapptec.com Key methods include:

LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic regions of a molecule. A larger LUMO lobe on a particular carbon atom suggests it is more susceptible to nucleophilic attack. For polyhalogenated systems, comparing the LUMO lobes on the carbons bearing halogens can provide a first approximation of reactivity. wuxiapptec.comwuxiapptec.com

Activation Energy Calculation: A more rigorous method involves calculating the activation energies (ΔG‡) for the competing reaction pathways using DFT. researchgate.netwuxiapptec.com The reaction pathway with the lowest activation energy will be the kinetically preferred one, and its corresponding product will be the major one formed. wuxiapptec.com This method accounts for both the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. researchgate.net

Below is a hypothetical table illustrating how computational results could be presented to predict SNAr selectivity.

Table 1: Hypothetical DFT-Calculated Activation Energies for SNAr on this compound with a Generic Nucleophile (Nu⁻)
Position of AttackLeaving GroupCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Outcome
C-6Cl⁻18.5Major Product
C-2Br⁻20.1Minor Product
C-5Br⁻25.3Trace/Not Observed
C-3Br⁻26.8Trace/Not Observed

Machine Learning and QSRR Models:

More recently, quantitative structure-reactivity relationship (QSRR) models and machine learning have emerged as powerful predictive tools. nih.govchemrxiv.org These models are trained on large datasets of experimental reaction outcomes and use calculated molecular descriptors (like LUMO energy and electrostatic potential) to predict reaction rates and selectivity. nih.govchemrxiv.org Such models can achieve high accuracy (over 90%) in predicting the major product for SNAr reactions on diverse sets of halogenated heterocycles and can be significantly faster than performing full DFT transition state calculations for every new substrate. chemrxiv.orgresearchgate.net

Analysis of Steric and Electronic Effects on Molecular Behavior and Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between steric and electronic effects imparted by the nitrogen heteroatom and the four halogen substituents.

Electronic Effects:

The pyridine nitrogen atom is strongly electron-withdrawing via induction, which lowers the electron density of the entire ring system. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Each of the four halogen atoms also exerts a powerful inductive electron-withdrawing effect, further depleting the ring of electron density. This cumulative electronic pull makes the carbon atoms of the pyridine ring highly electrophilic and exceptionally activated towards nucleophilic attack. In cross-coupling reactions, this high electrophilicity facilitates the crucial oxidative addition step of the palladium catalyst.

Steric Effects:

Steric hindrance plays a critical role in modulating the reactivity and selectivity. The positions adjacent to the ring nitrogen (C-2 and C-6) are inherently more sterically crowded. In this compound, these positions are further encumbered by adjacent halogens at C-3 and C-5, respectively. This crowding can hinder the approach of a bulky nucleophile or a large catalyst complex. For example, in a Buchwald-Hartwig amination, a bulky phosphine ligand on the palladium catalyst may favor oxidative addition at a less sterically congested site. organic-chemistry.org This can lead to unconventional selectivity where a less electronically favored but more accessible site reacts preferentially. nih.gov The balance between these competing effects often dictates the final product distribution.

The following table summarizes the primary electronic and steric influences at each substituted position of the molecule.

Table 2: Analysis of Steric and Electronic Effects in this compound
PositionSubstituentElectronic EffectSteric HindrancePredicted Reactivity Impact
C-2BromoHighly activated (ortho to N)High (adjacent to N and C-3-Br)Electronically favored for SNAr/Cross-Coupling, but sterically hindered.
C-3BromoModerately activated (meta to N)Moderate (between C-2-Br and C-4-H)Less electronically favored for SNAr. Reactivity in cross-coupling depends on C-X bond strength.
C-5BromoModerately activated (meta to N)Moderate (between C-4-H and C-6-Cl)Less electronically favored for SNAr. Reactivity in cross-coupling depends on C-X bond strength.
C-6ChloroHighly activated (ortho to N)High (adjacent to N and C-5-Br)Electronically favored for SNAr, but sterically hindered. Less favored in cross-coupling due to C-Cl bond strength.

Environmental Behavior and Degradation Pathways of Polyhalogenated Pyridine Analogs

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves non-biological pathways that transform chemical compounds in the environment. For polyhalogenated pyridines, key abiotic processes include photolysis, complexation, and surface attenuation, which collectively influence their transport and persistence in soil and water systems. researchgate.net

Photochemical transformation, or photolysis, is a primary abiotic degradation pathway for many halogenated aromatic compounds upon exposure to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For halogenated pyridines, the carbon-halogen (C-X) bond is often susceptible to homolytic splitting, resulting in the release of a halogen atom and the formation of a pyridinyl radical. nih.govnih.govacs.org

Research on related compounds, such as halogenated pyrimidines and chloropyridines, provides insight into these mechanisms. Irradiation of 5-iodocytosine (B72790) and 5-iodouracil (B140508) with UV light (254 nm or >290 nm) induces the breaking of the carbon-iodine bond, releasing iodine atoms. nih.gov The efficiency and products of photolysis are highly dependent on factors like the irradiation wavelength and the pH of the medium. nih.govresearchgate.net For instance, the photolysis rate of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a common metabolite of the insecticide chlorpyrifos, increases with pH, reaching a maximum at pH 5 and above. researchgate.net

The photodegradation of 2-chloropyridine (B119429) in aqueous solutions leads to a variety of intermediate products, including 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov Similarly, the photolysis of TCP can proceed through both hydrolytic and reductive dechlorination pathways, forming dichlorodihydroxypyridine isomers as intermediates. researchgate.net In some cases, photochemical reactions can introduce functional groups; pyridine (B92270) N-oxides, for example, can be converted to C3-hydroxy pyridines upon UV irradiation. acs.org However, pyridines with ortho-halogen substituents may undergo dehalogenation instead of other functionalization reactions. nih.govacs.org

Table 1: Research Findings on the Photolysis of Halogenated Pyridine Analogs

Compound Radiation Source Key Findings Reference(s)
5-Iodocytosine / 5-Iodouracil Germicidal lamp (254 nm) or sunlamp (>290 nm) Induces homolytic splitting of the C-I bond. Iodide yield depends on wavelength and exposure. nih.gov
2-Chloropyridine Photolytic treatment Forms intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov
3,5,6-Trichloro-2-pyridinol (TCP) UV irradiation Decomposes via hydrolytic and reductive dechlorination. Photolysis rate is pH-dependent. researchgate.netresearchgate.net
Ortho-halogenated Pyridines Visible-light photocatalysis Tend to undergo dehalogenation rather than C-H functionalization. nih.govacs.org

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand, forming complexes with metal ions present in the environment. nih.gov This complexation behavior can significantly affect the solubility, transport, and bioavailability of polyhalogenated pyridines. Studies have shown that pyridine derivatives can form stable complexes with various transition metals, including copper(II). nih.govmdpi.com The formation of these organometallic complexes can alter the compound's surface attenuation properties, influencing its tendency to adsorb to soil particles and sediments.

The interaction with surfaces is a critical aspect of a compound's environmental fate. researchgate.net Surface attenuation, which includes adsorption and partitioning processes, can reduce the concentration of a chemical in the aqueous phase, thereby limiting its mobility and bioavailability for microbial degradation. The specific nature of the halogen substituents on the pyridine ring, along with soil or sediment properties like organic matter content and clay mineralogy, will dictate the extent of sorption.

The transport of polyhalogenated pyridines through environmental compartments is dictated by their physical and chemical properties, primarily water solubility and hydrophobicity. researchgate.net Unsubstituted pyridine is water-soluble and can be readily transported through soil, posing a risk of groundwater contamination. espublisher.com The introduction of halogen atoms onto the pyridine ring generally increases the compound's molecular weight and hydrophobicity, which can lead to stronger partitioning into organic matter in soil and sediment. nih.gov

This increased hydrophobicity may reduce leaching through the soil profile but can also lead to bioaccumulation in organisms. The presence of multiple bromine and chlorine atoms in 2,3,5-Tribromo-6-chloropyridine suggests it is likely a hydrophobic compound with a tendency to associate with particulate matter rather than remaining dissolved in water. The specific arrangement of halogens also influences the molecule's electronic properties, which can affect its carrier mobility and interactions with environmental surfaces. acs.org

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the transformation of chemical substances by living organisms, primarily microorganisms. It is a crucial process for the natural attenuation of many organic pollutants. researchgate.net

The pyridine ring is found in numerous natural and synthetic compounds, and various microorganisms have evolved pathways to degrade it. researchgate.net Bacteria such as Arthrobacter, Paracoccus, Rhodococcus, and Bacillus have been isolated that can utilize pyridine or its derivatives as a sole source of carbon, nitrogen, and energy. espublisher.comresearchgate.netnih.govnih.govmdpi.com

The biodegradability of substituted pyridines is highly dependent on the nature and position of the substituents on the ring. researchgate.netnih.gov

Hydroxylation and Ring Cleavage: A common initial step in the aerobic degradation of pyridine is hydroxylation, followed by cleavage of the aromatic ring. researchgate.net For instance, a strain of Paracoccus was found to cleave the pyridine ring between the C2 and nitrogen atoms. nih.gov In Arthrobacter sp., the degradation pathway involves a direct ring cleavage catalyzed by a monooxygenase system, ultimately leading to the formation of succinic acid. nih.govasm.org

Substituent Effects: Hydroxypyridines and pyridinecarboxylic acids are generally more amenable to biodegradation than other derivatives. researchgate.net In contrast, chloropyridines are often more recalcitrant. nih.gov Under anaerobic conditions, isomers of chloropyridine and methylpyridine were found to be less susceptible to biotransformation than isomers of carboxylpyridine and hydroxypyridine. nih.gov The high degree of halogenation in this compound likely makes it highly resistant to microbial attack, particularly aerobic degradation pathways that often begin with oxidative reactions.

Table 2: Examples of Microbial Degradation of Pyridine and its Derivatives

Microorganism Substrate Degradation Pathway/Key Step Reference(s)
Arthrobacter sp. Pyridine Direct ring cleavage by a monooxygenase system; ends in succinic acid. nih.govasm.org
Paracoccus sp. Pyridine Ring cleavage between the C2 and nitrogen atoms. nih.gov
Shinella zoogloeoides Pyridine C-N bond cleavage generating NH4+ and glutaraldehyde. nih.gov
Rhodococcus pyridinivorans Pyridine Capable of degrading pyridine in a bio-electrochemical system. mdpi.com
Anoxic Estuarine Sediments Monosubstituted Pyridines Chloropyridines were more persistent than carboxyl- and hydroxypyridines. nih.gov

For highly halogenated compounds like this compound, reductive dehalogenation is a more likely biotic degradation pathway, especially in anaerobic environments such as sediments and saturated soils. nih.govepa.gov This process involves the microbial removal of a halogen atom (Cl, Br, I) and its replacement with a hydrogen atom. nih.gov This reaction lowers the toxicity of the compound and can make the resulting molecule more susceptible to further degradation. epa.gov

A diverse range of microorganisms, including both archaea and bacteria, are capable of reductive dehalogenation. biorxiv.org Some specialized bacteria, known as organohalide-respiring bacteria (e.g., Dehalococcoides, Desulfomonile, Dehalobacter), can use halogenated compounds as terminal electron acceptors in their energy metabolism, a process called organohalide respiration. nih.govfrontiersin.org

While hydrolytic dehalogenation is common for heterocyclic compounds, reductive dehalogenation of a nitrogen heterocyclic herbicide has been demonstrated in anoxic aquifer slurries. epa.gov The process is catalyzed by enzymes called reductive dehalogenases (RDases). biorxiv.org Given the multiple halogen atoms on this compound, it is plausible that its biodegradation under anaerobic conditions would proceed via a stepwise reductive dehalogenation, likely removing bromine or chlorine atoms one by one, although specific studies on this compound are not available.

Influence of Halogenation Pattern and Substituent Nature on Biodegradability

The presence of halogen atoms on an aromatic ring, such as in the case of this compound, generally renders the compound more resistant to microbial degradation compared to its non-halogenated counterpart. mdpi.com Halogenation increases the molecule's electrophilicity and can lead to greater toxicity towards microorganisms, thereby inhibiting the enzymatic activities essential for biodegradation. nih.gov The recalcitrance of a halogenated aromatic compound is further influenced by the specific halogen present, with the strength of the carbon-halogen bond playing a crucial role. nih.gov These bond strengths decrease in the order C-F > C-Cl > C-Br > C-I, suggesting that the carbon-bromine bonds in this compound would be more susceptible to cleavage than the carbon-chlorine bond. nih.gov

The complex halogenation pattern of this compound, featuring three bromine atoms and one chlorine atom, is a significant factor in its presumed recalcitrance. The high number of halogen substituents creates steric hindrance, which can impede enzymatic attack on the pyridine ring. nih.gov For highly halogenated aromatic compounds, the initial and often rate-limiting step in biodegradation is dehalogenation. nih.gov This process can occur via several mechanisms, including reductive, oxidative, and hydrolytic dehalogenation.

Under anaerobic conditions, reductive dehalogenation is a primary pathway for the breakdown of highly chlorinated and brominated aromatic compounds. mdpi.com In this process, the halogen substituent is removed and replaced by a hydrogen atom. For a compound like this compound, it is plausible that the bromine atoms would be preferentially removed over the chlorine atom due to the lower bond energy of the C-Br bond.

Conversely, under aerobic conditions, the degradation of halogenated aromatic compounds is often initiated by dioxygenase enzymes that catalyze the insertion of two hydroxyl groups onto the aromatic ring, leading to the formation of a halogenated catechol or a similar dihydroxylated intermediate. nih.gov The presence of multiple electron-withdrawing halogen substituents, as seen in this compound, can, however, hinder the initial oxidative attack by making the ring less susceptible to electrophilic attack by oxygenases.

The position of the halogen substituents also critically influences the biodegradability. While specific data for this compound is unavailable, studies on other halogenated pyridines have shown that the location of the substituent affects both the rate of biotransformation and the compound's toxicity.

The following table summarizes the general influence of halogenation characteristics on the biodegradability of aromatic compounds, which can be used to infer the likely behavior of this compound.

Halogenation CharacteristicInfluence on BiodegradabilityLikely Implication for this compound
Number of Halogens Increased number generally decreases biodegradability due to toxicity and steric hindrance. nih.govThe presence of four halogens suggests high recalcitrance.
Type of Halogen Ease of cleavage follows the order I > Br > Cl > F. nih.govThe three C-Br bonds are likely more susceptible to cleavage than the C-Cl bond.
Substitution Pattern The position of halogens affects enzyme accessibility and the electronic properties of the ring.The highly substituted nature likely presents significant steric hindrance to enzymatic attack.

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